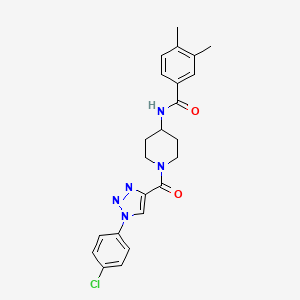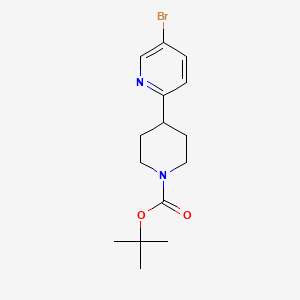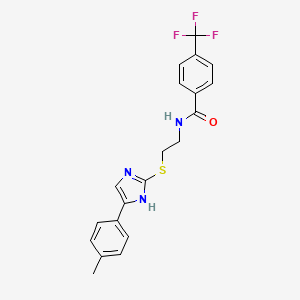![molecular formula C15H16N4O2S B2611269 (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173489-87-6](/img/structure/B2611269.png)
(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a pyrazole ring (a five-membered ring with two nitrogen atoms) and a benzo[d]thiazole ring (a fused ring system containing a benzene ring and a thiazole ring). The presence of the methoxy group and the dimethyl group suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the pyrazole and benzo[d]thiazole rings suggests a polycyclic structure, and the “E” in the name suggests the presence of a double bond in the E (trans) configuration .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and benzo[d]thiazole rings, as well as the methoxy and dimethyl groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar methoxy group and the aromatic rings could impact its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been explored in various synthetic pathways, leading to the development of different derivatives with potential biological activities. For instance, Hassan, Hafez, and Osman (2014) demonstrated the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, highlighting the importance of structural modifications to achieve desired biological properties (Hassan, Hafez, & Osman, 2014). Similarly, Koyioni, Manoli, and Koutentis (2014) focused on the synthesis of fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines, indicating the versatility of such compounds in forming various heterocyclic structures (Koyioni, Manoli, & Koutentis, 2014).
Biological Activity
The biological activity of similar compounds has been a significant focus in research. Gein et al. (2019) explored the analgesic, anti-inflammatory, and antimicrobial activities of pyrazole derivatives, demonstrating the potential therapeutic applications of these compounds (Gein et al., 2019). Furthermore, Basavarajaiah and Mruthyunjayaswamy (2008) studied the antimicrobial activity of substituted-thiazole-2-semicarbazides and their derivatives, contributing to the understanding of their potential as antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).
Synthesis of Novel Derivatives
Research has also focused on synthesizing novel derivatives and studying their properties. For example, Khutova et al. (2013) investigated the reaction of pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride, leading to various derivatives with different properties (Khutova et al., 2013). In another study, Kosheleva et al. (2016) presented the synthesis of substituted pyrazolo[3,4-d]pyrimidines, further illustrating the compound's utility in creating diverse heterocyclic compounds (Kosheleva et al., 2016).
Antimicrobial and Anticancer Applications
The compound and its derivatives have shown promise in antimicrobial and anticancer applications. Palkar et al. (2017) designed and synthesized novel analogs with significant antibacterial activity, highlighting their potential as promising antibacterial agents (Palkar et al., 2017). Additionally, El‐Hawash and El-Mallah (1998) synthesized novel pyrazole derivatives as potential anti-inflammatory agents with minimum ulcerogenic activity, suggesting their potential in therapeutic applications (El‐Hawash & El-Mallah, 1998).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-5-6-11(21-4)12-13(9)22-15(18(12)2)17-14(20)10-7-8-16-19(10)3/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMBNLAMOOQKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=NN3C)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2611189.png)
![2-[[4-Ethyl-5-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2611191.png)



![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2611202.png)

![1-(indolin-1-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2611205.png)
![6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride](/img/structure/B2611206.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2611207.png)
![2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2611208.png)